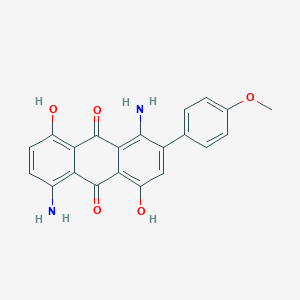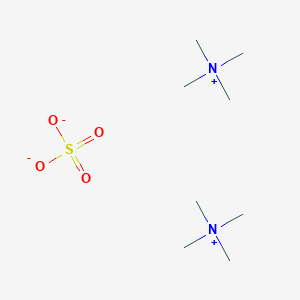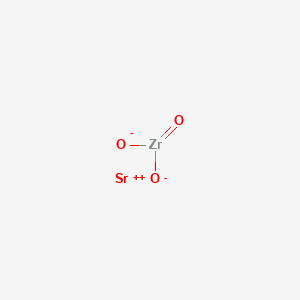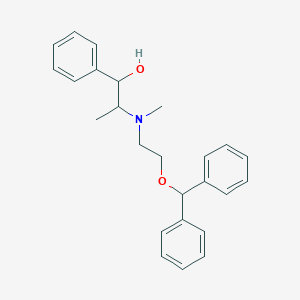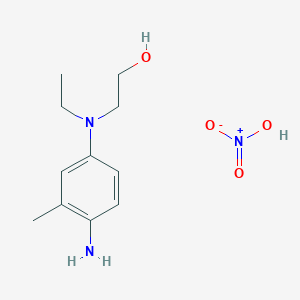
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate, also known as AETN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AETN is a derivative of toluidine, a common organic compound used in the production of dyes and other industrial applications.
作用机制
The exact mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is not fully understood, but it is believed to act through multiple pathways. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinase and topoisomerase II. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
生化和生理效应
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is its high solubility in water, which makes it easy to work with in laboratory experiments. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is also highly reactive and can be toxic in high concentrations, which requires careful handling and disposal.
未来方向
There are several potential future directions for research on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. One area of interest is in the development of new cancer therapies based on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate and to identify potential side effects or toxicities associated with its use.
Conclusion
In conclusion, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a promising compound that has potential applications in a variety of scientific research areas. Its unique properties, including its anti-cancer and anti-inflammatory effects, make it a potential candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate can be synthesized through a series of chemical reactions involving the condensation of 4-amino-N-ethyl-m-toluidine with ethylene oxide and nitric acid. The resulting compound is a white crystalline powder that is highly soluble in water. The synthesis of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a complex process that requires careful attention to detail and adherence to strict safety protocols.
科学研究应用
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
属性
CAS 编号 |
14876-25-6 |
|---|---|
产品名称 |
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate |
分子式 |
C11H19N3O4 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
2-(4-amino-N-ethyl-3-methylanilino)ethanol;nitric acid |
InChI |
InChI=1S/C11H18N2O.HNO3/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;2-1(3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H,2,3,4) |
InChI 键 |
XJHFXNXVOUMVLF-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
规范 SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
其他 CAS 编号 |
14876-25-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



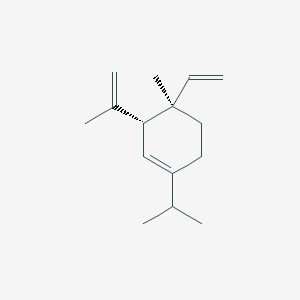
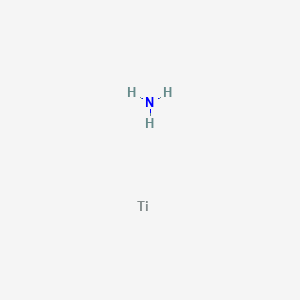
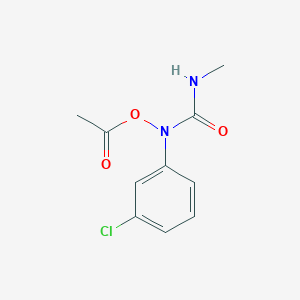
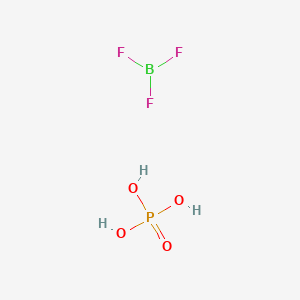
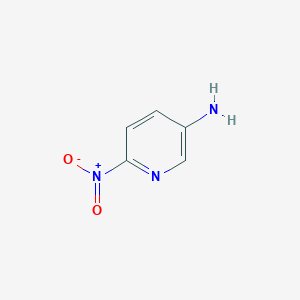
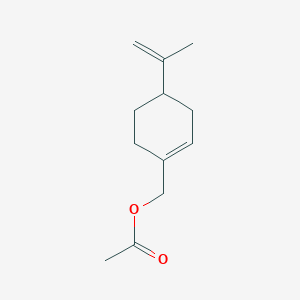
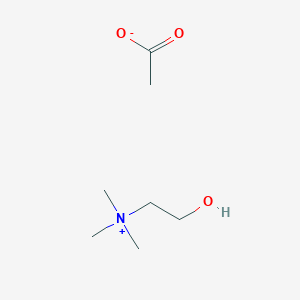
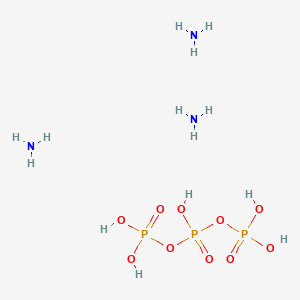
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
